Benzyl cyclohexanecarboxylate

Description

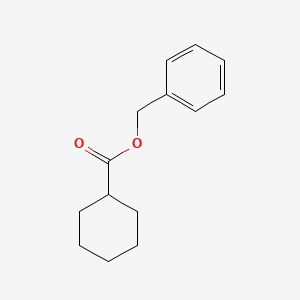

Benzyl cyclohexanecarboxylate (C₁₄H₁₈O₂, molecular weight: 218.296 g/mol) is an ester derived from cyclohexanecarboxylic acid and benzyl alcohol . Its IUPAC name is cyclohexanecarboxylic acid benzyl ester, and it is structurally characterized by a cyclohexane ring linked to a benzyl group via a carboxylate bridge (Fig. 1). This compound is notable for its applications in flavoring, pharmaceuticals, and synthetic chemistry.

Properties

CAS No. |

22733-94-4 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

benzyl cyclohexanecarboxylate |

InChI |

InChI=1S/C14H18O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 |

InChI Key |

MWAICOLEKXKHAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties

- Natural Occurrence : Detected in beef extract and as flavor components in vanilla and rum (methyl and ethyl esters) .

- Toxicity : Oral LD₅₀ >2000 mg/kg in rodents, indicating low acute toxicity .

- Metabolism : Hydrolyzes to cyclohexanecarboxylic acid and benzyl alcohol, with subsequent β-oxidation pathways leading to aromatic metabolites like benzoic acid and hippuric acid .

Comparison with Structurally Similar Compounds

Structural Analogs and Nomenclature

Benzyl cyclohexanecarboxylate belongs to a broader class of cyclohexanecarboxylate esters. Key analogs include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| This compound | C₁₄H₁₈O₂ | 218.296 | Benzyl ester of cyclohexanecarboxylic acid |

| Ethyl cyclohexanecarboxylate | C₉H₁₆O₂ | 156.22 | Ethyl ester; smaller alkyl chain |

| Methyl cyclohexanecarboxylate | C₈H₁₄O₂ | 142.20 | Methyl ester; shortest alkyl chain |

| Cyclohexaneacetic acid | C₈H₁₄O₂ | 142.20 | Carboxylic acid with CH₂ spacer |

Nomenclature: Esters are named per IUPAC rules, with the alkyl/aryl group preceding the acid name (e.g., "this compound" vs. "ethyl chloroformate") .

Metabolic Pathways

- This compound : Hydrolyzes to cyclohexanecarboxylic acid and benzyl alcohol. The acid undergoes β-oxidation to benzoic acid (excreted as hippuric acid) .

- Ethyl Cyclohexanepropionate : Metabolized to cyclohexanecarboxylic acid, which is aromatized to benzoic acid. Higher homologs with even-carbon side chains yield dicarboxylic acids (e.g., succinic acid) .

- Cyclohexaneacetic Acid : Directly enters β-oxidation, bypassing aromatization, leading to succinic acid .

Metabolic Outcomes

| Compound | Primary Metabolites | Excretion Pathway |

|---|---|---|

| This compound | Benzoic acid, hippuric acid | Urinary (hippuric acid) |

| Ethyl cyclohexanepropionate | Benzoic acid, dicarboxylic acids | Urinary (hippuric acid) |

| Cyclohexaneacetic acid | Succinic acid | Citric acid cycle |

Flavoring Industry

Enzymatic Activity

Q & A

Q. What are the standard synthetic routes for benzyl cyclohexanecarboxylate, and how can reaction efficiency be optimized?

this compound is commonly synthesized via esterification or alkoxycarbonylation. In metal-free radical oxidative alkoxycarbonylation, alkanes react with alcohols under catalytic conditions to form esters. For example, a yield of 83% was achieved using optimized conditions (e.g., solvent, catalyst loading, and reaction time) . To enhance efficiency, parameters like molar ratios (acid:alcohol), catalyst type (e.g., ammonium cerium phosphate), and reaction duration should be systematically tested using experimental design frameworks like uniform design or response surface methodology .

Q. How is this compound structurally characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) is pivotal for structural confirmation. Key signals include:

- ¹H NMR : Aromatic protons (δ 7.29–7.38 ppm for the benzyl group), methylene protons (δ 5.11 ppm for –OCH2Ph), and cyclohexane ring protons (δ 1.16–2.35 ppm) .

- ¹³C NMR : Carbonyl resonance at δ 175.9 ppm and aromatic carbons at δ 127.9–136.3 ppm . High-Resolution Mass Spectrometry (HRMS) further validates molecular weight (e.g., observed m/z 218.1303 vs. calculated 218.1307) .

Q. What are the IUPAC nomenclature rules for derivatives of this compound?

Substituents are prioritized based on functional group hierarchy. For example, in derivatives like ethyl cyclohexanecarboxylate, the ester group (-COO-) takes precedence over alkyl chains, with the cyclohexane ring as the parent structure. Locants are assigned to minimize substituent numbers .

Advanced Research Questions

Q. How do metabolic pathways of this compound derivatives inform toxicity studies?

Cyclohexanecarboxylate esters hydrolyze to cyclohexanecarboxylic acid and benzyl alcohol. The acid undergoes β-oxidation and aromatization to benzoic acid, excreted as hippuric acid in mammals. Saturation of this pathway leads to alternative metabolites like cyclohexylcarbonyl glucuronide, detectable via LC-MS. Toxicity studies should monitor metabolite accumulation and enzyme saturation thresholds using in vitro hepatocyte models or in vivo perfusion assays .

Q. What catalytic systems improve the stereoselective synthesis of this compound derivatives?

Chiral catalysts (e.g., binaphthyl-based organocatalysts) or enzyme-mediated systems (e.g., lipases in non-aqueous media) can enhance stereocontrol. For example, HOBt/EDCI coupling agents facilitate peptide-ester conjugates with retained stereochemistry, as seen in tripeptide derivatives anchored to binaphthyl frameworks . Reaction conditions (e.g., solvent polarity, temperature) must be tailored to avoid racemization.

Q. How can contradictory spectral data in this compound derivatives be resolved?

Contradictions in NMR or MS data often arise from impurities or dynamic effects (e.g., ring-flipping in cyclohexane). Strategies include:

Q. What role does this compound play in prodrug design?

The benzyl ester group acts as a protecting moiety for carboxylic acids, enhancing lipophilicity and cellular uptake. For example, salicylate prodrugs utilize benzyl esters to mask polar groups, which are cleaved in vivo by esterases. Stability studies in plasma or simulated gastric fluid can assess hydrolysis rates .

Methodological Considerations

Q. How to design experiments for analyzing cyclohexanecarboxylate ester stability under varying pH conditions?

- Hydrolysis Kinetics : Use buffer solutions (pH 1–12) and monitor ester degradation via HPLC or UV-Vis.

- Activation Energy Calculation : Perform Arrhenius analysis at multiple temperatures to determine thermodynamic parameters .

Q. What computational tools predict the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.